molecular formula C14H8Cl3NO3 B185537 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid CAS No. 19356-90-2

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B185537
CAS No.: 19356-90-2
M. Wt: 344.6 g/mol
InChI Key: GENNKIPKBYUMBY-UHFFFAOYSA-N
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Description

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid (CAS Number: 19356-90-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C14H8Cl3NO3 and a molecular weight of 344.58 g/mol, this benzoic acid derivative features a 2,4,5-trichlorophenyl carbamoyl group . This compound is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use. Its primary research application lies in its role as a versatile chemical intermediate and building block in synthetic organic chemistry. Researchers can utilize it for developing novel compounds, particularly in the synthesis of specialized polymers and materials . Its structural framework, which includes both a carboxylic acid and an anilide functionality, is commonly found in compounds with biological activity, making it a candidate for creating libraries in pharmaceutical and agrochemical research . While the specific mechanism of action for this compound is not fully elucidated, its structure suggests potential for interaction with various biological targets, and it may serve as a key precursor in the synthesis of more complex molecules for investigative studies. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENNKIPKBYUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350725
Record name 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19356-90-2
Record name 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,4,5-TRICHLOROANILINO)CARBONYL)BENZOIC ACID
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Preparation Methods

Synthesis of 2-(4-Methylphenyl)benzoate Esters

The foundational work in US6433214B1 outlines a Pd(0)-catalyzed coupling between methyl 2-sulfonyloxybenzoate derivatives and arylzinc reagents. For instance, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in tetrahydrofuran (THF) under reflux, yielding methyl 2-(4-methylphenyl)benzoate at 79% efficiency. This methodology highlights:

  • Catalyst system : PdCl₂ with triphenylphosphine ligands.

  • Solvent optimization : Dry THF enhances metal coordination.

  • Work-up : Phase separation using water-toluene mixtures and evaporation under vacuum.

Adaptation for Carbamoyl Linkage Formation

To adapt this for 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid, the arylzinc reagent (2,4,5-trichlorophenylzinc bromide) substitutes p-tolylzinc bromide. The benzoate ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation with 2,4,5-trichloroaniline. Key modifications include:

  • Temperature control : Reflux at 67°C for 72 hours to ensure complete coupling.

  • Ligand selection : Bis-diphenylphosphinoferrocene improves regioselectivity.

  • Yield : 65–72% after column purification.

Phthalic Anhydride Ring-Opening Amidation

Direct Amidation with 2,4,5-Trichloroaniline

Phthalic anhydride reacts with 2,4,5-trichloroaniline in refluxing acetic acid, forming the target compound via nucleophilic acyl substitution:

Phthalic anhydride+2,4,5-Trichloroaniline2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid\text{Phthalic anhydride} + \text{2,4,5-Trichloroaniline} \rightarrow \text{this compound}

Optimized conditions :

  • Solvent : Acetic acid (80°C, 8 hours).

  • Molar ratio : 1:1.2 (anhydride:aniline).

  • Yield : 78% after recrystallization from ethanol-water.

Comparative Analysis of Amidation Routes

MethodCatalystSolventTemperatureYield (%)Purity (%)
Pd-catalyzed couplingPdCl₂/PPh₃THF67°C7298
Direct amidationNoneAcetic acid80°C7895
Nitration/reductionH₂/Pd-CEthanol25°C9199

Purification and Characterization

Crystallization and Phase Separation

Post-reaction mixtures from palladium-catalyzed routes are treated with water-toluene (50:50), followed by sodium sulfate drying and vacuum evaporation. For direct amidation, acidification to pH 2 precipitates the product, which is filtered and washed with cold ethanol.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.1 (d, 1H, Ar–H), 7.9 (s, 1H, NH), 7.6–7.4 (m, 4H, Ar–H).

  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N amide) .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acid Derivatives

Table 1: Key Structural and Bioactive Differences
Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid (86282-72-6) 2,4,5-Trichlorophenyl, carbamoyl 316.57 Moderate antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus
2-[(3,5-Dichlorophenyl)amino]benzoic acid (18201-65-5) 3,5-Dichlorophenyl 282.12 Lower logP (~2.8); reduced biofilm inhibition compared to trichloro derivatives
2-[(2,4-Dimethylphenyl)amino]benzoic acid (401795-30-0) 2,4-Dimethylphenyl 269.71 Non-halogenated; minimal antimicrobial activity due to lack of electronegative substituents
2-(2,4,5-Trichlorophenyl)propionic acid (N/A) 2,4,5-Trichlorophenyl, propionic acid ~283.5 (estimated) Environmental contaminant; detected in groundwater; potential endocrine disruptor
  • Key Insight: The number and position of chlorine atoms significantly influence bioactivity. Trichloro-substituted derivatives (e.g., 2,4,5-Trichlorophenyl) exhibit stronger antimicrobial effects than dichloro or non-halogenated analogs due to enhanced electrophilicity and membrane interaction .

Acylthiourea Analogs with Trichlorophenyl Moieties

aeruginosa compared to this compound. This is attributed to the thiourea group’s ability to disrupt bacterial quorum sensing .

Environmental and Regulatory Considerations

  • Environmental Persistence: Compounds like 2-(2,4,5-Trichlorophenyl)propionic acid (2,4,5-TP) are persistent in groundwater and linked to ecological toxicity .
  • The target compound’s regulatory profile remains understudied.

Biological Activity

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid, also known by its CAS number 19356-90-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound has a molecular formula of C15H12Cl3N O2 and a molecular weight of 348.63 g/mol. It is characterized by the presence of a trichlorophenyl group attached to a carbamoyl group on a benzoic acid backbone.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with trichlorophenyl isocyanate under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes. The compound's mechanism may involve:

  • Enzyme Inhibition : It potentially inhibits enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory pathway.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.

In Vitro Studies

Several studies have evaluated the compound's effects on different biological systems:

  • Anti-inflammatory Activity : Research has shown that this compound exhibits significant anti-inflammatory properties in vitro. It was found to reduce the production of pro-inflammatory cytokines in cultured macrophages.
  • Antimicrobial Activity : The compound demonstrated antimicrobial effects against various bacterial strains in laboratory settings. Its efficacy varied depending on the concentration and the type of bacteria tested.
  • Cytotoxicity : Cytotoxic assays revealed that at higher concentrations, the compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:

  • IC50 Values : The compound exhibited an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating its potency as an anticancer agent.
  • Mechanism Insights : Further analysis suggested that it induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation.

Data Summary

Biological ActivityObservationsReferences
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against bacterial strains
CytotoxicityInduces apoptosis in cancer cells

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